6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid
Overview
Description
6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound features a pyridine ring substituted with a carboxylic acid group at the 3-position and a 2,4-dimethoxyphenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the 2,4-Dimethoxyphenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 2,4-dimethoxyphenyl group is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and carboxylation steps to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, or reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It may be employed in the study of enzyme interactions and metabolic pathways.
Industrial Chemistry: The compound can be utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the carboxylic acid group allows for hydrogen bonding, while the aromatic rings facilitate π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic Acid: Similar in structure but lacks the pyridine ring.
Pyridine-3-carboxylic Acid: Contains the pyridine ring and carboxylic acid group but lacks the 2,4-dimethoxyphenyl substitution.
6-Phenylpyridine-3-carboxylic Acid: Similar structure but without the methoxy groups on the phenyl ring.
Uniqueness
6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid is unique due to the presence of both the 2,4-dimethoxyphenyl group and the pyridine ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-10-4-5-11(13(7-10)19-2)12-6-3-9(8-15-12)14(16)17/h3-8H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUATEQTEXUQET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC=C(C=C2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647034 | |
Record name | 6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733776-45-9 | |
Record name | 6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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